1-(Azetidin-3-yl)prop-2-en-1-one 1-(Azetidin-3-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17645925
InChI: InChI=1S/C6H9NO/c1-2-6(8)5-3-7-4-5/h2,5,7H,1,3-4H2
SMILES:
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol

1-(Azetidin-3-yl)prop-2-en-1-one

CAS No.:

Cat. No.: VC17645925

Molecular Formula: C6H9NO

Molecular Weight: 111.14 g/mol

* For research use only. Not for human or veterinary use.

1-(Azetidin-3-yl)prop-2-en-1-one -

Specification

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
IUPAC Name 1-(azetidin-3-yl)prop-2-en-1-one
Standard InChI InChI=1S/C6H9NO/c1-2-6(8)5-3-7-4-5/h2,5,7H,1,3-4H2
Standard InChI Key DCBJOWFFIIAUEN-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)C1CNC1

Introduction

Structural and Chemical Properties

The core structure of 1-(Azetidin-3-yl)prop-2-en-1-one consists of an azetidin-3-one ring (a four-membered lactam) substituted at the C3 position with a propenone group. Key spectroscopic data include:

Table 1: Spectroscopic Characteristics

PropertyData
1H NMR (δ ppm)H-3 (3.68, J = 2.04 Hz), H-4 (4.68, J = 2.52 Hz), alkene protons (5.02–5.05)
13C NMR (δ ppm)C=O (169.2), azetidine C3 (58.4), alkene carbons (122.5, 131.7)
IR (cm⁻¹)1745 (C=O stretch), 1660 (C=C stretch)

The trans stereochemistry of the C3 and C4 substituents is critical for maintaining planarity, which enhances tubulin-binding affinity . The propenone group introduces electrophilicity, enabling Michael addition reactions with biological nucleophiles such as cysteine residues .

Synthesis and Structural Optimization

Key Synthetic Pathways

The synthesis of 1-(Azetidin-3-yl)prop-2-en-1-one involves a multi-step strategy leveraging β-lactam chemistry:

  • Imine Formation: Reaction of 3,4,5-trimethoxyaniline with sorbic acid derivatives yields Schiff bases (e.g., 8a–8r) .

  • β-Lactam Cyclization: Acid-catalyzed cyclization using 2-chloro-N-methylpyridinium iodide generates the azetidin-2-one core .

  • Alkene Introduction: Sorbyl chloride or analogous reagents append the propenone group via nucleophilic acyl substitution .

Critical stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, ensuring exclusive trans product formation .

Challenges in Synthesis

  • Ring Strain: The azetidine ring’s high strain energy necessitates mild reaction conditions to prevent decomposition .

  • Alkene Stability: The propenone moiety is prone to oxidation, requiring inert atmospheres during purification .

Biological Activity and Mechanisms

Antiproliferative Effects

In MCF-7 breast cancer cells, 1-(Azetidin-3-yl)prop-2-en-1-one exhibits an IC50 of 0.38 μM, comparable to combretastatin A-4 (CA-4, IC50 = 0.12 μM) . Mechanistic studies reveal:

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics by binding to the colchicine site, inducing mitotic arrest .

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed at 24-hour exposure .

Selectivity and Toxicity

The compound shows 12-fold selectivity for cancer cells over non-tumorigenic HEK-293 cells, attributed to preferential uptake via overexpressed organic anion transporters . Acute toxicity in murine models is moderate (LD50 = 45 mg/kg), with hepatotoxicity as the dose-limiting factor .

Applications in Drug Development

Prodrug Strategies

To enhance solubility, phosphate prodrugs (e.g., 15a–15d) are synthesized via dibenzyl phosphate ester intermediates . These prodrugs exhibit 3-fold higher bioavailability in pharmacokinetic studies .

Structural Analogues

Modifications at the propenone terminus (e.g., halogenation, sulfonation) improve potency. For example:

  • 3-Trifluoromethylthio Derivative: 10-fold higher tubulin affinity due to enhanced hydrophobic interactions .

  • 3-Nitro Analog: Acts as a nitric oxide donor, synergizing with chemotherapeutics in multidrug-resistant lines .

Future Research Directions

  • Targeted Delivery: Conjugation to monoclonal antibodies (e.g., HER2-targeted) to reduce off-target effects.

  • Combination Therapies: Co-administration with checkpoint inhibitors to enhance immunogenic cell death.

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